戴维试剂甲基

描述

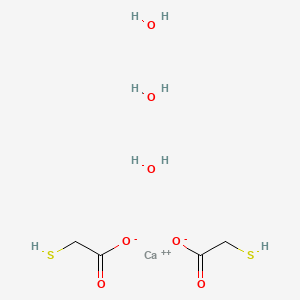

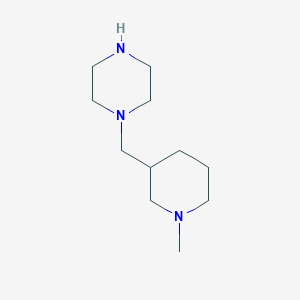

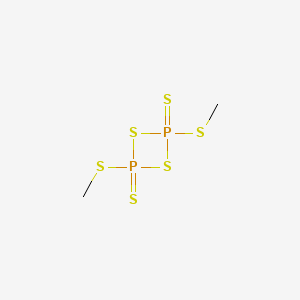

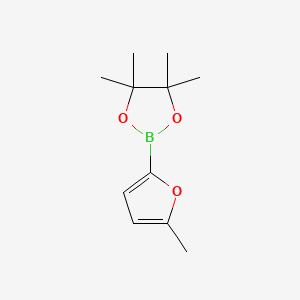

Davy Reagent methyl, also known as 2,4-Bis(methylthio)-1,3,2,4-dithiadiphosphetane-2,4-disulfide or DR-Me, is a technical grade chemical with an empirical formula of C2H6P2S6 . It is primarily used as a reagent for the convenient dithiation of carboxylic acids to methyl dithioesters .

Molecular Structure Analysis

The molecular structure of Davy Reagent methyl is represented by the SMILES string CSP1(=S)SP(=S)(SC)S1 . This indicates that the molecule consists of carbon ©, sulfur (S), phosphorus (P), and hydrogen (H) atoms arranged in a specific configuration.

Chemical Reactions Analysis

Davy Reagent methyl is used as a reagent for the convenient dithiation of carboxylic acids to methyl dithioesters . This suggests that it participates in chemical reactions involving the transformation of carboxylic acids.

Physical And Chemical Properties Analysis

Davy Reagent methyl has a molecular weight of 284.41 . Its physical and chemical properties would be determined by its molecular structure and the nature of its constituent atoms.

科学研究应用

晶体结构分析

“戴维试剂甲基”已被用于晶体结构分析中。研究了源自六硫代偏磷酸根阴离子(与甲基共价键合)的 2,4-双(乙硫基)-2,4-二硫代氧代-1,3,2,4-二硫代二磷杂环己烷的晶体结构。这项研究重点介绍了分子结构和相对于 P2S2 环的配体定位,提供了关于化学键合和分子构型的见解(Kaiser、Menzel、Brockner、& Ystenes,1993 年)。

汉弗莱·戴维爵士的化学和发现

作为一名开创性化学家,汉弗莱·戴维爵士的工作与理解戴维试剂甲基的更广泛背景相关。戴维在电化学和钠、钾等元素方面的发现,以及他发明的戴维灯,标志着化学领域的重大进步。他的实验方法和科学方法为理解化学物质和试剂提供了基础知识(H. 戴维、J. 戴维、& 奈特,2010 年)。

构象分析

通过晶体结构测定、振动分析和量子力学计算对戴维试剂甲基构象的研究提供了对该分子结构的深入理解。该研究重点关注甲基的独特“反式闭合”构象,为分子化学领域做出了贡献(Menzel、Kaiser、Brockner、& Ystenes,1994 年)。

化学反应

戴维试剂甲基在化学反应中起着重要作用,例如多氟代 α-酮酯的硫化和氯化。这项研究重点介绍了它的区域选择性反应性和伴随的还原和硫甲基化过程,这对于理解复杂的化学反应至关重要(Pashkevich、Saloutin、& Bobrov,1988 年)。

电化学应用

戴维试剂甲基在电化学应用中的使用,特别是在甲基硝基烷二硫代酸酯的还原中,展示了其在电化学领域的潜力。这项研究有助于理解某些化学化合物的电化学行为(Wollny & Voß,1992 年)。

安全和危害

According to the safety data sheet, Davy Reagent methyl can cause skin irritation, allergic skin reactions, and serious eye irritation. It is also toxic to aquatic life with long-lasting effects . Therefore, appropriate safety measures should be taken when handling this chemical.

Relevant Papers

There are several papers related to the use of Davy Reagent methyl in chemical reactions . These papers could provide more detailed information on the properties and applications of this chemical.

作用机制

Target of Action

Davy Reagent methyl, also known as 2,4-Bis(methylthio)-1,3,2,4-dithiadiphosphetane-2,4-disulfide , primarily targets carboxylic acids . Carboxylic acids are organic compounds that contain a carboxyl group (-COOH). They play a crucial role in the production of a wide range of products, from pharmaceuticals to polymers .

Mode of Action

Davy Reagent methyl interacts with its targets (carboxylic acids) through a process known as dithiation . In this process, Davy Reagent methyl acts as a proton donor, making it useful in organic synthesis . It can catalyze the formation of complex molecules . Specifically, it is used to convert carboxylic acids into methyl dithioesters .

Biochemical Pathways

The biochemical pathway affected by Davy Reagent methyl is the conversion of carboxylic acids to methyl dithioesters . This conversion is part of a broader set of reactions in organic synthesis, where precise control over methylation is required . The downstream effects include the selective methylation of specific functional groups within a molecule without affecting other reactive sites .

Result of Action

The molecular effect of Davy Reagent methyl’s action is the formation of methyl dithioesters from carboxylic acids . This transformation is valuable in organic synthesis, enabling the creation of a variety of complex molecules .

Action Environment

The action, efficacy, and stability of Davy Reagent methyl can be influenced by various environmental factors. For instance, temperature can affect the rate of the dithiation process . Moreover, the presence of other substances can also impact the reaction. Therefore, precise control over the reaction environment is crucial for the effective use of Davy Reagent methyl .

属性

IUPAC Name |

2,4-bis(methylsulfanyl)-2,4-bis(sulfanylidene)-1,3,2λ5,4λ5-dithiadiphosphetane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6P2S6/c1-7-3(5)9-4(6,8-2)10-3/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIEQWZXDRGOGHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSP1(=S)SP(=S)(S1)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6P2S6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10403902 | |

| Record name | Davy Reagent methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10403902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

82737-61-9 | |

| Record name | Davy Reagent methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10403902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What structural insights can be gained from the research on Davy Reagent Methyl and its application in thionation reactions?

A1: Davy Reagent Methyl, a thionating agent, plays a crucial role in transforming peptide backbones. The research highlights its use in thionating RA-VII, a cyclic hexapeptide with antitumor properties []. This process led to the creation of novel thionopeptides with varying positions of the thioamide bond (Ψ(CS-NH)). X-ray crystallography of [Tyr-3-Ψ(CH2NH)-Ala-4]RA-VII, a derivative generated through reduction of the thionopeptide [Tyr-3-Ψ(CS-NH)-Ala-4]RA-VII with nickel borohydride, revealed a conformational change within the 18-membered ring moiety compared to the parent peptide and other thionopeptides. This conformational difference helps explain the altered biological activity observed in the reduced peptide [].

Q2: How does the structure of thionopeptides, generated using Davy Reagent Methyl, influence their biological activity?

A2: The research demonstrates that introducing a thioamide bond (Ψ(CS-NH)) into the cyclic hexapeptide RA-VII through thionation with Davy Reagent Methyl significantly impacts its conformation and, consequently, its biological activity []. While the specific biological activity is not detailed in the provided abstracts, the study highlights that reducing the thioamide bond in [Tyr-3-Ψ(CS-NH)-Ala-4]RA-VII to a methylene amine bond (Ψ(CH2NH)) leads to a change in the molecule's overall shape, particularly within the 18-membered ring []. This conformational change results in a loss of activity compared to the original RA-VII peptide and its thionated counterparts [], suggesting that the thioamide bond and its specific position within the peptide sequence are crucial for maintaining the active conformation necessary for biological activity. This finding underscores the importance of structural considerations when designing and synthesizing peptide analogs with desired biological properties.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-Oxo-2H-chromen-7-YL)oxy]propanoic acid](/img/structure/B1587290.png)